2-(4-bromo-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide
Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex aromatic structure with multiple substituents, including bromine, fluorine, and methyl groups. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-3,5-dimethylphenol, is reacted with a suitable acylating agent to form the phenoxy intermediate.
Acetamide Formation: The phenoxy intermediate is then reacted with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can impart unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2/c1-10-6-14(7-11(2)16(10)17)21-9-15(20)19-13-5-3-4-12(18)8-13/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFZJPPUNGREMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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